molecular formula C14H12F3N3O2S B2551372 N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide CAS No. 1226459-65-9

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide

Cat. No.: B2551372
CAS No.: 1226459-65-9
M. Wt: 343.32
InChI Key: YBBHQIIXMXPQHV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a trifluoromethyl group, and a pyrimidinylthio group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with a suitable acylating agent to form an intermediate.

    Thioether Formation: The intermediate is then reacted with pyrimidine-4-thiol under appropriate conditions to form the desired thioether linkage.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxy or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: The compound can be utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(pyrimidin-4-ylthio)acetamide
  • N-(2-methoxy-5-chlorophenyl)-2-(pyrimidin-4-ylthio)acetamide
  • N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(thiazol-4-ylthio)acetamide

Uniqueness

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, thereby increasing its potential efficacy in various applications.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-pyrimidin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c1-22-11-3-2-9(14(15,16)17)6-10(11)20-12(21)7-23-13-4-5-18-8-19-13/h2-6,8H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBHQIIXMXPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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